molecular formula C17H14Cl2N2O B12024569 (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618441-89-7

(3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12024569
CAS No.: 618441-89-7
M. Wt: 333.2 g/mol
InChI Key: YSIHDCKMWRKFQE-UHFFFAOYSA-N
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Description

(3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorophenyl group and a tolyl group attached to a pyrazole ring, with a methanol group at the 4-position of the pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-dichlorophenylhydrazine with M-tolyl ketone under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to reduction using sodium borohydride in ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichlorophenyl)methanol: A related compound with similar structural features but lacking the pyrazole ring.

    (3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol: A similar compound with a phenyl group instead of a tolyl group.

    (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-5-YL)methanol: A positional isomer with the methanol group at the 5-position of the pyrazole ring.

Uniqueness

(3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural features confer distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

618441-89-7

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

[3-(2,4-dichlorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H14Cl2N2O/c1-11-3-2-4-14(7-11)21-9-12(10-22)17(20-21)15-6-5-13(18)8-16(15)19/h2-9,22H,10H2,1H3

InChI Key

YSIHDCKMWRKFQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO

Origin of Product

United States

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